Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a mouthful of a compound! Let’s break it down:
Structure: It belongs to the dihydropyridine family, characterized by a pyridine ring with two hydrogen atoms added (hence “dihydro”). The furan and dichlorophenyl groups add complexity.
Purpose: This compound has garnered interest due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this case, boron reagents (organoboron compounds) react with aryl halides (such as chloro- or bromo-substituted compounds) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups .
Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimized versions of the Suzuki–Miyaura coupling or related methods.
Chemical Reactions Analysis
Reactivity: Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various reactions:
Oxidation: Oxidative processes may modify the furan or pyridine rings.
Reduction: Reduction could target the carbonyl groups or other functional moieties.
Substitution: Halogen atoms (chlorine) may be replaced by other groups.
Other Transformations: Ring-opening, cyclization, and rearrangements are also possible.
Boron Reagents: As mentioned earlier, boron reagents play a crucial role in its synthesis.
Palladium Catalysts: These facilitate cross-coupling reactions.
Solvents: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Scientific Research Applications
Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has diverse applications:
Medicine: Investigated for cardiovascular effects due to its dihydropyridine core.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Potential use in materials science or as a building block for more complex molecules.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have an exhaustive list, similar dihydropyridines include Nifedipine , a well-known calcium channel blocker used in hypertension treatment , and Amlodipine , another antihypertensive agent. Each compound has unique features and applications.
Biological Activity
Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of 1,4-dihydropyridines, which are known for various pharmacological activities. Its molecular formula is C18H18Cl2N2O5, and it has a molecular weight of approximately 392.25 g/mol. The structure features a furan ring and a dichlorophenyl group that may contribute to its biological effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of similar 1,4-dihydropyridine derivatives. For instance, compounds in this class have demonstrated effectiveness against various cancer cell lines, including HCT116 human colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
2. Antimicrobial Effects
Dihydropyridine derivatives have shown antimicrobial properties against a range of pathogens. The presence of the furan ring and halogenated phenyl groups enhances their interaction with microbial membranes, leading to increased permeability and cell death .
3. Cardiovascular Effects
Some studies suggest that related compounds exhibit calcium channel blocking activity, which is beneficial in treating hypertension and other cardiovascular diseases. The ability to modulate calcium influx in cardiac and smooth muscle cells may result in vasodilation and reduced blood pressure .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Similar compounds are known to act as calcium channel blockers.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : Compounds may inhibit enzymes involved in tumor growth or microbial metabolism.
Case Study 1: Anticancer Activity
A study conducted on a series of 1,4-DHP derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against HCT116 cells. The study reported IC50 values indicating effective concentrations for inducing cell death through apoptosis .
Case Study 2: Antimicrobial Activity
In vitro assays revealed that certain 1,4-DHP derivatives showed promising activity against Gram-positive and Gram-negative bacteria. These studies emphasized the importance of structural modifications in enhancing antimicrobial potency .
Data Summary
Properties
Molecular Formula |
C21H19Cl2NO5 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H19Cl2NO5/c1-10-16(20(25)27-3)18(17(11(2)24-10)21(26)28-4)15-9-8-14(29-15)12-6-5-7-13(22)19(12)23/h5-9,18,24H,1-4H3 |
InChI Key |
FBYPVBGLURAFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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